molecular formula C17H16N4O3S B103842 N4-Acetylsulfaphenazole CAS No. 855-91-4

N4-Acetylsulfaphenazole

Cat. No.: B103842
CAS No.: 855-91-4
M. Wt: 356.4 g/mol
InChI Key: PSFOMYYDCTXBHG-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

N4-Acetylsulfaphenazole is an intermediate in the synthesis of Sulfaphenazole . The primary target of this compound is the mammalian CYP2C9 , an enzyme of the cytochrome P450 family . This enzyme is involved in the metabolism of both xenobiotics and endogenous substances, such as fatty acids and steroids .

Mode of Action

Sulfaphenazole is known to inhibit the CYP2C9 enzyme . This inhibition can affect the metabolism of various drugs and substances that are substrates of this enzyme, potentially leading to changes in their pharmacokinetic and pharmacodynamic profiles .

Biochemical Pathways

Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s action on the cyp2c9 enzyme, it can be inferred that this compound may influence pathways involving this enzyme . The CYP2C9 enzyme plays a crucial role in the metabolism of various drugs and endogenous substances, and its inhibition can affect these metabolic pathways .

Pharmacokinetics

It is known that n4-acetylation is a common metabolic pathway for sulfonamides . This process can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially influencing its bioavailability .

Result of Action

Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s inhibitory action on the cyp2c9 enzyme, it can be inferred that this compound may have similar effects . This could include alterations in the metabolism of drugs and endogenous substances that are substrates of the CYP2C9 enzyme .

Future Directions

While specific future directions for N4-Acetylsulfaphenazole were not found in the search results, its role as an intermediate in the synthesis of Sulfaphenazole, an inhibitor for mammalian CYP2C9 , suggests potential applications in pharmacological research and drug development.

Biochemical Analysis

Biochemical Properties

N4-Acetylsulfaphenazole is a product of the acetylation of sulfaphenazole . It interacts with enzymes involved in the acetylation process . The nature of these interactions is largely determined by the acetyl group added to the sulfaphenazole molecule .

Cellular Effects

The cellular effects of this compound are not well-studied. As a metabolite of sulfaphenazole, it may influence cell function indirectly through its parent compound. Sulfonamides like sulfaphenazole can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of sulfaphenazole, it may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is produced as a metabolite of sulfaphenazole .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on sulfaphenazole, its parent compound, may provide insights .

Metabolic Pathways

This compound is involved in the acetylation metabolic pathway . It interacts with enzymes involved in this pathway, which may affect metabolic flux or metabolite levels .

Transport and Distribution

As a metabolite of sulfaphenazole, it may be transported and distributed similarly to its parent compound .

Subcellular Localization

As a metabolite of sulfaphenazole, it may be localized in similar subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: N4-Acetylsulfaphenazole can be synthesized from 5-amino-1-phenylpyrazole and N-acetylsulfanilyl chloride . The reaction typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, and the process is carried out in large reactors with controlled temperature and inert atmosphere conditions.

Chemical Reactions Analysis

Types of Reactions: N4-Acetylsulfaphenazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N4-Acetylsulfaphenazole is unique due to its specific structure and role as an intermediate in the synthesis of Sulfaphenazole. Similar compounds include:

This compound stands out due to its specific use in synthesizing Sulfaphenazole, highlighting its importance in pharmaceutical chemistry.

Properties

IUPAC Name

N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFOMYYDCTXBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234703
Record name N4-Acetylsulfaphenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855-91-4
Record name N4-Acetylsulfaphenazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Acetylsulfaphenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions the use of High Pressure Liquid Chromatography (HPLC) to analyze sulfaphenazole and its metabolites. Can you elaborate on why this analytical technique was chosen for studying N4-Acetylsulfaphenazole in biological samples?

A1: HPLC is a powerful analytical technique widely employed in pharmaceutical research for separating, identifying, and quantifying components within a mixture. In the context of studying this compound in biological samples like plasma and urine, HPLC offers distinct advantages:

  • Sensitivity: HPLC can detect and quantify trace amounts of this compound, even in complex biological matrices []. This is crucial for pharmacokinetic studies where metabolite concentrations can be low.
  • Specificity: The method described in the paper utilizes a specific column and mobile phase optimized to effectively separate this compound from other compounds, including the parent drug (sulfaphenazole) and other metabolites []. This selectivity ensures accurate measurement of the target compound.

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